Cas no 1335042-01-7 (N-Boc-(+/-)-3-aminopent-4-enal)

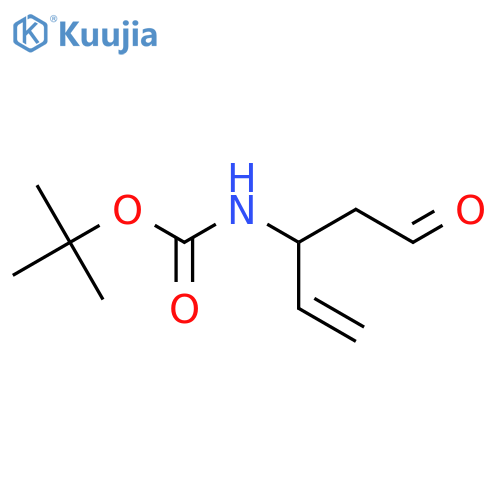

1335042-01-7 structure

商品名:N-Boc-(+/-)-3-aminopent-4-enal

CAS番号:1335042-01-7

MF:C10H17NO3

メガワット:199.246883153915

MDL:MFCD20481885

CID:4695299

N-Boc-(+/-)-3-aminopent-4-enal 化学的及び物理的性質

名前と識別子

-

- N-Boc-(+/-)-3-aminopent-4-enal

- tert-butyl (5-oxopent-1-en-3-yl)carbamate

- tert-butyl N-(5-oxopent-1-en-3-yl)carbamate

-

- MDL: MFCD20481885

- インチ: 1S/C10H17NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,13)

- InChIKey: JMUPFNSOKZVKTF-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C=C)CC=O)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 218

- トポロジー分子極性表面積: 55.4

N-Boc-(+/-)-3-aminopent-4-enal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB304441-1g |

N-Boc-(+/-)-3-aminopent-4-enal, 98%; . |

1335042-01-7 | 98% | 1g |

€690.00 | 2024-04-19 | |

| abcr | AB304441-1 g |

N-Boc-(+/-)-3-aminopent-4-enal; 98% |

1335042-01-7 | 1g |

€690.00 | 2022-03-25 |

N-Boc-(+/-)-3-aminopent-4-enal 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

1335042-01-7 (N-Boc-(+/-)-3-aminopent-4-enal) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1335042-01-7)N-Boc-(+/-)-3-aminopent-4-enal

清らかである:99%

はかる:1g

価格 ($):311.0